Methyl 6-chloro-6-deoxy-beta-D-glucopyranoside
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Overview
Description
Methyl 6-chloro-6-deoxy-beta-D-glucopyranoside is an organic compound belonging to the class of glycosides It is a derivative of glucose where the hydroxyl group at the sixth position is replaced by a chlorine atom, and the anomeric hydroxyl group is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-6-deoxy-beta-D-glucopyranoside typically involves the chlorination of methyl 6-deoxy-beta-D-glucopyranoside. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under anhydrous conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-6-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxyl, amino, or thiol groups.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield the corresponding sugar and methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. The reactions are typically carried out in aqueous or alcoholic solvents.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while enzymatic hydrolysis involves specific glycosidases.
Major Products Formed
Substitution Reactions: Products include methyl 6-hydroxy-6-deoxy-beta-D-glucopyranoside, methyl 6-amino-6-deoxy-beta-D-glucopyranoside, and methyl 6-thio-6-deoxy-beta-D-glucopyranoside.
Oxidation Reactions: Products include methyl 6-carboxy-6-deoxy-beta-D-glucopyranoside.
Reduction Reactions: Products include methyl 6-hydroxy-6-deoxy-beta-D-glucopyranoside.
Hydrolysis: Products include glucose and methanol.
Scientific Research Applications
Methyl 6-chloro-6-deoxy-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies to understand the reactivity and behavior of glycosides and their derivatives.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-6-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets. The chlorine atom at the sixth position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules such as enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Methyl 6-chloro-6-deoxy-beta-D-glucopyranoside can be compared with other similar compounds such as:
Methyl 6-deoxy-beta-D-glucopyranoside: Lacks the chlorine atom at the sixth position, making it less reactive in substitution reactions.
Methyl 6-hydroxy-6-deoxy-beta-D-glucopyranoside: Contains a hydroxyl group instead of a chlorine atom, leading to different reactivity and applications.
Methyl 6-amino-6-deoxy-beta-D-glucopyranoside: Contains an amino group, which can participate in different types of reactions compared to the chlorine atom.
The uniqueness of this compound lies in its ability to undergo specific substitution reactions due to the presence of the chlorine atom, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
4990-84-5 |
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Molecular Formula |
C7H13ClO5 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-2-(chloromethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H13ClO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |
InChI Key |
TZECRHYTLKLTSH-XUUWZHRGSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CCl)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CCl)O)O)O |
Origin of Product |
United States |
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